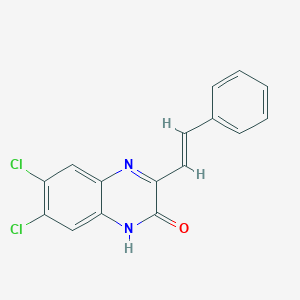

6,7-Dichloro-3-styrylquinoxalin-2-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREPENUMZNAUTL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453192 | |

| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149366-37-0 | |

| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6,7 Dichloro 3 Styrylquinoxalin 2 Ol

Established Synthetic Routes for the Quinoxaline (B1680401) Scaffold

The quinoxaline framework, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a cornerstone in the synthesis of numerous biologically active compounds. The formation of this scaffold, particularly for derivatives like 6,7-Dichloro-3-styrylquinoxalin-2-ol, relies on several robust and well-documented synthetic routes. The primary precursor for introducing the 6,7-dichloro substitution pattern is 4,5-dichlorobenzene-1,2-diamine (B119697). nih.govacs.org

Cyclocondensation Reactions with o-Phenylenediamines and α-Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing the quinoxaline ring is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. wikipedia.orgkoreascience.kr This reaction is a straightforward and efficient way to form the pyrazine ring fused to the benzene ring.

In the context of synthesizing the specific target molecule, 4,5-dichlorobenzene-1,2-diamine would be reacted with an α-keto acid or ester bearing a styryl group. For instance, reaction with a styryl-α-ketoester would directly yield the 3-styrylquinoxalin-2-ol core after condensation and cyclization. The reaction generally proceeds by heating the reactants in a suitable solvent, often with acid catalysis to facilitate the dehydration steps. nih.govacs.org The mechanism involves the initial formation of a Schiff base between one of the amine groups and a carbonyl group, followed by an intramolecular cyclization and subsequent elimination of water to form the aromatic quinoxaline system.

Catalyst-Mediated Condensation Reactions

To improve reaction times, yields, and environmental footprint, a vast array of catalysts has been developed for quinoxaline synthesis. These catalysts can be broadly categorized and are often employed in the condensation of o-phenylenediamines and dicarbonyl compounds.

Catalytic systems enhance the reaction's efficiency under milder conditions, such as at room temperature. rsc.org Examples include:

Acid Catalysts : Brønsted acids like acetic acid or p-toluenesulfonic acid (p-TSA) are commonly used. koreascience.krresearchgate.net Lewis acids such as zinc triflate, bismuth(III) triflate, and indium chloride have also proven effective. rsc.orgresearchgate.net

Metal Catalysts : Various metal-based catalysts, including copper sulfate (B86663) (CuSO₄·5H₂O), palladium acetate (B1210297) (Pd(OAc)₂), and ruthenium complexes, have been successfully used. nih.govrsc.orgresearchgate.net

Nanoparticle Catalysts : Modern approaches utilize heterogeneous catalysts like silica (B1680970) nanoparticles, nano-BF₃·SiO₂, and magnetic iron oxide nanoparticles (Fe₃O₄), which offer advantages such as high efficiency, easy recovery, and reusability. nih.gov

The choice of catalyst can significantly influence the reaction conditions, with many modern methods allowing the synthesis to proceed in greener solvents like ethanol (B145695) or even under solvent-free conditions. rsc.orgnih.gov

Table 1: Comparison of Catalysts for Quinoxaline Synthesis

| Catalyst Type | Examples | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Acid Catalysts | Acetic Acid, p-TSA, Zinc Triflate | Room temperature to reflux | Readily available, effective | koreascience.krresearchgate.netresearchgate.net |

| Metal Catalysts | CuSO₄·5H₂O, Pd(OAc)₂, RuCl₂ | Varies (often mild) | High yields, good functional group tolerance | nih.govrsc.orgresearchgate.net |

| Nanoparticle Catalysts | Nano-Fe₂O₃–SO₃H, SiO₂ NPs | Solvent-free, room temperature | Reusable, high efficiency, green chemistry | nih.gov |

Functionalization and Derivatization Approaches for this compound

The functionalization of the pre-formed 6,7-dichloroquinoxalin-2-ol (B1590947) scaffold or the introduction of the styryl moiety as a final step are key strategies for arriving at the target compound.

Introduction of the Styryl Moiety

The styryl group (-CH=CH-Ph) is most commonly introduced onto a heterocyclic core via condensation reactions. The Knoevenagel condensation is a particularly powerful and relevant method. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone. sigmaaldrich.comorganic-chemistry.org

For the synthesis of this compound, a plausible and widely documented route involves the reaction of 6,7-dichloro-3-methylquinoxalin-2-ol with benzaldehyde (B42025) (or a substituted benzaldehyde) in the presence of a basic catalyst like piperidine (B6355638) or an acid catalyst. researchgate.netresearchgate.net The methyl group at the 3-position is sufficiently acidic (an active methylene group in this context) to be deprotonated by the base, forming a nucleophilic carbanion. This anion then attacks the carbonyl carbon of benzaldehyde, and subsequent dehydration yields the desired styryl double bond. researchgate.net This method offers a versatile approach to a wide range of 3-styrylquinoxaline derivatives.

Table 2: Knoevenagel Condensation for Styrylquinoxaline Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | Aryl Aldehyde | Piperidine or Acetic Acid/Sulfuric Acid | (E)-3-Styrylquinoxalin-2(1H)-one | researchgate.net |

| Active Methylene Quinoxaline | Aryl Aldehyde | Base (e.g., piperidine) | Styryl Quinoxaline Dye | researchgate.net |

Halogenation and Substituent Effects on the Quinoxaline Ring

The presence of two chlorine atoms on the benzene portion of the quinoxaline ring significantly influences the molecule's electronic properties and reactivity. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). acs.org However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). acs.org

In the case of 6,7-dichloroquinoxaline (B20963), the strong inductive effect of the two chlorine atoms deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron withdrawal enhances the electrophilicity of the pyrazine ring, potentially influencing its susceptibility to nucleophilic attack. The electron-withdrawing nature of the chloro substituents also increases the acidity of the N-H proton in the quinoxalin-2-ol tautomer, affecting its reactivity and solubility. While direct halogenation is a common method for functionalizing quinoxalines, the target molecule is typically synthesized from an already chlorinated precursor, 4,5-dichlorobenzene-1,2-diamine, to ensure the correct positioning of the halogen atoms. nih.govacs.org

Modifications at the 2-Hydroxyl Position

The 2-hydroxyl group of the quinoxalin-2-ol core is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The most common transformations at this position are etherification and esterification reactions.

Etherification: The conversion of the hydroxyl group to an ether is a fundamental transformation. While specific examples for this compound are not prevalent in the literature, general methods for the O-alkylation of similar heterocyclic systems are well-established. These reactions typically involve the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkylating agent.

Esterification: The synthesis of esters from 2-hydroxyquinoxalines can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct route to ester derivatives. chemguide.co.ukmasterorganicchemistry.com This equilibrium-driven process often requires the removal of water to achieve high yields. chemguide.co.ukmasterorganicchemistry.com

Synthesis of Analogues with Methoxy (B1213986) and Methyl Substituents

The synthesis of analogues of this compound bearing methoxy and methyl substituents on the styryl or quinoxaline ring allows for the fine-tuning of the molecule's electronic and steric properties.

The introduction of a styryl group with methoxy or methyl substituents can be accomplished through condensation reactions. For instance, the reaction of a substituted 2-methylquinoxaline (B147225) with an appropriately substituted aromatic aldehyde can yield the desired styrylquinoxaline. nih.gov A notable method involves the Knoevenagel-type condensation of 2-methyl-4-styrylquinoline with aromatic aldehydes, catalyzed by sodium acetate, to form 2,4-distyrylquinolines. nih.gov Indium trichloride (B1173362) has also been used to catalyze the condensation between aromatic aldehydes and 2-methylquinolines. nih.govresearchgate.net

The synthesis of quinoxaline derivatives with methoxy and methyl groups on the quinoxaline ring itself can be achieved through various synthetic strategies. The Friedländer condensation, a reaction between a 2-aminobenzophenone (B122507) and an acetophenone (B1666503) derivative in the presence of a catalyst like diphenyl phosphate, is a common method for constructing substituted quinolines, a related class of heterocycles. rsc.org This approach can be adapted for quinoxaline synthesis.

A general and efficient protocol for the synthesis of quinoxalines involves the reaction of 1,2-phenylenediamines with phenacyl bromides using pyridine (B92270) as a catalyst in THF at room temperature. acgpubs.org This method is applicable to a wide range of substrates, allowing for the preparation of various derivatives in excellent yields. acgpubs.org

| Substitution | General Synthetic Method | Key Features | Reference |

| Methoxy/Methyl on Styryl Group | Condensation of a methyl-substituted quinoxaline with a substituted aromatic aldehyde. | Can be catalyzed by agents like sodium acetate or indium trichloride. | nih.govnih.govresearchgate.net |

| Methoxy/Methyl on Quinoxaline Ring | Reaction of substituted 1,2-phenylenediamines with α-dicarbonyl compounds or phenacyl bromides. | The Friedländer condensation is a related applicable method. Pyridine can be used as a catalyst for reactions with phenacyl bromides. | rsc.orgacgpubs.org |

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of quinoxaline derivatives.

Solvent-Mediated Reactions, e.g., in Fluorinated Alcohols

The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as reaction media has emerged as a powerful strategy for the synthesis of quinoxaline derivatives. koreascience.krnih.gov These solvents can promote reactions and often lead to higher yields and shorter reaction times. For example, the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds proceeds efficiently in HFIP at room temperature, offering a significant improvement over traditional methods that require high temperatures and the use of toxic solvents. nih.gov A key advantage of using HFIP is its ease of separation from the reaction products and its potential for recovery and reuse. koreascience.kr

Catalyst-Free Multi-Component Reactions

Catalyst-free multi-component reactions represent a highly efficient and atom-economical approach to synthesizing complex molecules like quinoxalines. A process for producing 2-hydroxyquinoxaline (B48720) derivatives involves reacting an o-phenylenediamine with glyoxylic acid in a lower aliphatic alcohol solvent without the need for a catalyst. google.com This method is noted for providing high purity and high yields. google.com Such catalyst-free approaches are environmentally benign and simplify product purification. researchgate.net

Synthetic Utility in Advanced Material Precursors

The styrylquinoxaline scaffold is of significant interest in the development of advanced materials, particularly for applications in organic electronics. Quinoxaline derivatives are known to possess a range of biological activities and have been explored as semiconductors and dyes. acgpubs.org

Styryl-substituted quinoline (B57606) and quinoxaline derivatives have been investigated as potential organic light-emitting diode (OLED) materials. mdpi.comuconn.edu The introduction of different substituents, such as chloro and methoxy groups, on the styryl moiety can tune the electroluminescent properties of the resulting devices. mdpi.com For instance, OLEDs fabricated with bis(8-hydroxyquinoline) zinc derivatives featuring a styryl group have shown strong electroluminescence. mdpi.com Quinoxaline-based materials are also being explored as thermally activated delayed fluorescence (TADF) emitters for highly efficient OLEDs. rsc.orgresearchgate.net The synthetic versatility of the this compound scaffold makes it a promising precursor for creating a library of materials with tailored photophysical properties for next-generation displays and lighting.

| Compound/Derivative | Application Area | Key Finding | Reference |

| Bis(8-hydroxyquinoline) zinc with a styryl group | Organic Light-Emitting Diodes (OLEDs) | Devices showed strong yellow electroluminescence. Substituents on the styryl group influence emission wavelengths. | mdpi.com |

| Quinoxaline-based emitters | Thermally Activated Delayed Fluorescence (TADF) in OLEDs | These materials are promising as next-generation emitters in high-efficiency OLEDs. | rsc.orgresearchgate.net |

| 8,8′-dimethoxy-5,5′-bisquinoline | Blue-emitting material for OLEDs | Exhibited promising electron transporting and blue-emitting properties with a low turn-on voltage. | uconn.edu |

Biological and Pharmacological Activities of 6,7 Dichloro 3 Styrylquinoxalin 2 Ol and Its Analogues

Enzyme Inhibition Profiles

There is limited specific information available regarding the enzyme inhibition profile of 6,7-Dichloro-3-styrylquinoxalin-2-ol. However, the broader class of quinoxaline (B1680401) derivatives has demonstrated notable inhibitory effects on various enzymes, particularly those involved in inflammatory processes.

Quinoxaline derivatives are recognized for their ability to inhibit the expression of several inflammatory modulators. nih.gov This includes enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the arachidonic acid metabolism pathway that leads to the production of pro-inflammatory mediators. unav.edu For example, certain quinoxaline 1,4-di-N-oxide derivatives have shown promising in vitro inhibition of soybean lipoxygenase and an in vivo anti-inflammatory effect comparable to the reference drug indomethacin. unav.edu Furthermore, some quinoxaline derivatives act as inhibitors of p38α Mitogen-Activated Protein Kinase (p38α MAPK), a key enzyme in the signaling cascade of inflammatory responses. nih.gov

A study on novel quinoxaline-hydrazone derivatives identified them as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and COX-2, highlighting their potential as anti-inflammatory and anticancer agents. nih.gov

Table 1: Enzyme Inhibition by Quinoxaline Derivatives

| Derivative Class | Target Enzyme/Modulator | Biological Implication |

|---|---|---|

| Quinoxaline Derivatives | Cyclooxygenase (COX) | Anti-inflammatory |

| Quinoxaline Derivatives | Lipoxygenase (LOX) | Anti-inflammatory |

| Quinoxaline Derivatives | p38α Mitogen-Activated Protein Kinase (p38α MAPK) | Anti-inflammatory |

Neuromodulatory Activity

Specific neuromodulatory activity for this compound has not been detailed in the reviewed literature. However, structurally related compounds, particularly those with a 6,7-dichloroquinoxaline (B20963) core, exhibit significant activity at excitatory amino acid receptors.

Analogues such as 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid and 6,7-dichloroquinoxaline-2,3-dione (B8809070) (DCQX) are known to interact with the N-methyl-D-aspartate (NMDA) receptor complex. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission, synaptic plasticity, learning, and memory. rsc.org

Research has shown that 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate can antagonize responses mediated at both NMDA and non-NMDA receptors in the neonatal rat spinal cord. dntb.gov.ua Similarly, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid has been identified as a relatively potent antagonist at NMDA receptor subtypes. nih.gov

A key aspect of the neuromodulatory activity of these quinoxaline analogues is their action at the glycine (B1666218) binding site of the NMDA receptor. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.

The compound 6,7-dichloroquinoxaline-2,3-dione (DCQX) has been identified as a competitive antagonist that is highly selective for the strychnine-insensitive glycine binding site on the NMDA receptor complex. rsc.org It was found to abolish the binding of [3H]glycine without significantly affecting the binding of glutamate receptor agonists. rsc.org This selective antagonism at the glycine co-agonist site is a significant mechanism of action, as it allows for the modulation of NMDA receptor activity. The antagonism of NMDA receptor responses by 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate is also mediated through its action at this allosterically-linked glycine site. dntb.gov.ua

Table 2: Neuromodulatory Activity of 6,7-Dichloroquinoxaline Analogues

| Compound | Receptor Target | Mechanism of Action |

|---|---|---|

| 6,7-dichloroquinoxaline-2,3-dione (DCQX) | NMDA Receptor (Glycine Site) | Selective competitive antagonist |

| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate | NMDA and non-NMDA Receptors | Antagonist at the glycine co-agonist site |

Other Reported Biological Activities of Quinoxaline Derivatives

The quinoxaline scaffold is a versatile structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. researchgate.netresearchgate.net

Quinoxaline derivatives have garnered significant interest as potential antiviral agents. rsc.orgnih.govproquest.com Their broad-spectrum activity has been noted against various DNA and RNA viruses. proquest.com For instance, certain 6H-indolo-[2,3-b]quinoxalines have demonstrated the ability to inhibit the replication of Herpes simplex virus-1 (HSV-1), cytomegalovirus, and varicella-zoster virus. ipp.pt Another quinoxaline derivative was found to be a potent inhibitor of HIV-1 reverse transcriptase. proquest.comipp.pt The antiviral activity of these compounds often depends on their specific substitution patterns, and research continues to explore their potential against various viral pathogens, including respiratory viruses. rsc.orgipp.pt

Beyond the enzyme inhibitory mechanisms mentioned earlier, quinoxaline derivatives have been widely reported to possess anti-inflammatory and analgesic properties. researchgate.netnih.gov Studies have shown that some quinoxaline derivatives can reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov

In various animal models, synthesized quinoxaline derivatives have demonstrated significant analgesic activity. For instance, in acetic acid-induced writhing tests in mice, several quinoxaline compounds showed a significant percentage of pain protection. researchgate.net Similarly, in carrageenan-induced paw edema tests in rats, a model for acute inflammation, certain derivatives produced a notable reduction in edema, comparable to standard anti-inflammatory drugs like indomethacin. unav.eduresearchgate.net These findings suggest that quinoxaline derivatives are promising candidates for the development of new anti-inflammatory and analgesic drugs. nih.govijpsjournal.com

Anticonvulsant Activity

Quinoxaline derivatives have been investigated for their potential as anticonvulsant agents. Research has shown that certain compounds within this class exhibit notable efficacy in preclinical models of epilepsy. These studies often explore the structure-activity relationships to identify key molecular features responsible for their anticonvulsant effects.

One study focused on the design and synthesis of novel quinoxaline derivatives as potential α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. nih.gov The anticonvulsant activity of the synthesized compounds was evaluated in vivo using the pentylenetetrazol-induced seizure model. Several derivatives demonstrated promising activity, with some showing effective doses (ED₅₀) comparable to or better than the reference drug, perampanel. nih.gov

Another area of research has explored 2,3-disubstituted quinazolin-4(3H)-one derivatives for their anticonvulsant properties. These compounds were investigated as potential dual positive allosteric modulators of the GABAᴀ receptor at the benzodiazepine (B76468) binding site and as inhibitors of carbonic anhydrase II. mdpi.com In vivo testing using the pentylenetetrazole (PTZ)-induced seizure model in mice revealed that many of the synthesized compounds exhibited potential anticonvulsant activity. mdpi.com

While these findings highlight the potential of the broader quinoxaline and quinazolinone classes as sources of new anticonvulsant drugs, specific anticonvulsant activity data for this compound is not available in the cited literature.

Table 1: Anticonvulsant Activity of Selected Quinoxaline Analogues

| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |

| Compound 24 | Pentylenetetrazol-induced seizure | 37.50 | nih.gov |

| Compound 28 | Pentylenetetrazol-induced seizure | 23.02 | nih.gov |

| Compound 32 | Pentylenetetrazol-induced seizure | 29.16 | nih.gov |

| Compound 33 | Pentylenetetrazol-induced seizure | 23.86 | nih.gov |

| Compound 8b | Pentylenetetrazole-induced seizure | Favorable activity | mdpi.com |

Note: The compounds listed are quinoxaline derivatives and not this compound.

Anti-HIV Activity

The search for novel anti-HIV agents has led to the exploration of various heterocyclic compounds, including those with a styrylquinoline scaffold, which are structurally related to styrylquinoxalines. These compounds have been investigated for their ability to inhibit different stages of the HIV life cycle.

Research into styrylquinoline derivatives has identified several compounds with potent anti-HIV-1 activity. researchgate.net These compounds were tested against various HIV-1 strains, and their inhibitory concentrations (IC₅₀) were determined. Some of the most active compounds also demonstrated significant inhibition of HIV-1 entry into host cells and fusion inhibitory activities. researchgate.net The structure-activity relationship studies indicated that substitutions on both the quinoline (B57606) ring and the ancillary phenyl ring play a crucial role in their anti-HIV potency. researchgate.net

While these studies on styrylquinolines are encouraging for the development of new anti-HIV agents, there is no specific data available in the reviewed literature regarding the anti-HIV activity of this compound.

Table 2: Anti-HIV-1 Activity of Selected Styrylquinoline Analogues

| Compound ID | HIV-1 Isolate | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 9 | HIV-1VB59, HIV-1UG070 | 0.5 - 4.0 | Entry/Fusion Inhibition | researchgate.net |

| Compound 34 | HIV-1VB59, HIV-1UG070 | 0.5 - 4.0 | Entry/Fusion Inhibition | researchgate.net |

Note: The compounds listed are styrylquinoline derivatives, which are aza-analogs of styrylquinoxalines, and not this compound.

Anti-cholinesterase Activity

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the management of conditions like Alzheimer's disease. wisdomlib.orgnih.gov The potential of quinoxaline derivatives as cholinesterase inhibitors has been a subject of scientific inquiry.

A study reported the synthesis of styrylquinoxalin-2(1H)-ones and their evaluation for in vitro cholinesterase inhibition. nih.gov In this research, a series of these compounds were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE). One of the compounds, designated as 4n in the study, was found to exhibit a mixed type of AChE inhibition, a finding that was supported by molecular modeling studies. nih.gov This discovery has opened up a new chemical scaffold for the development of cholinesterase inhibitors that could be beneficial in the treatment of Alzheimer's disease. nih.gov

Despite the promising results for this class of compounds, specific data on the anti-cholinesterase activity of this compound is not provided in the cited literature.

Table 3: Anti-cholinesterase Activity of a Styrylquinoxalin-2(1H)-one Analogue

| Compound ID | Enzyme | Inhibition Type | Significance | Reference |

| Compound 4n | Acetylcholinesterase (AChE) | Mixed | Potential for Alzheimer's disease treatment | nih.gov |

Note: The compound listed is a styrylquinoxalin-2(1H)-one derivative and not this compound.

Mechanistic Investigations of 6,7 Dichloro 3 Styrylquinoxalin 2 Ol S Biological Actions

Molecular Targets and Ligand-Receptor Interactions

The interaction of a compound with specific molecular targets is fundamental to its biological effects. For 6,7-Dichloro-3-styrylquinoxalin-2-ol, its potential binding to protein receptors and interactions with enzyme active sites are key areas of investigation.

Protein Receptor Binding Affinity Enhancements

Research on related quinoxaline (B1680401) derivatives suggests that they can function as antagonists at neurotransmitter receptors. For instance, 6,7-dichloroquinoxaline-2,3-dione (B8809070) has been identified as a competitive antagonist at the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. This indicates that the dichlorinated quinoxaline core of this compound may confer affinity for this or other receptors. The styryl moiety could further modulate this binding, potentially enhancing affinity or altering selectivity through hydrophobic and π-stacking interactions within the receptor's binding pocket.

Enzyme Active Site Interactions

The structural features of this compound suggest potential interactions with various enzyme active sites. The planar aromatic system and the presence of hydrogen bond donors and acceptors could facilitate binding to the active sites of enzymes implicated in disease, such as kinases. The styryl group can provide additional hydrophobic interactions, which are often crucial for potent enzyme inhibition.

Cellular Pathways Modulated by the Compound

The biological impact of a compound is ultimately determined by its ability to modulate cellular pathways. For this compound, its potential to induce apoptosis, regulate the cell cycle, and inhibit kinases are of primary interest in the context of anticancer activity.

Apoptosis Induction Pathways

Studies on structurally similar compounds, such as 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide, have demonstrated the ability to induce apoptosis in cancer cells. This process is often mediated through the modulation of key regulatory proteins. It is plausible that this compound could induce apoptosis by:

Upregulating pro-apoptotic proteins: This could involve increasing the expression of proteins like Bax, which permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases.

Downregulating anti-apoptotic proteins: The compound might decrease the levels of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.

Activating caspases: The ultimate executioners of apoptosis, caspases, could be activated downstream of the compound's initial cellular interactions.

Cell Cycle Regulation

The disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents exert their effects by inducing cell cycle arrest. Halogenated chalcones, which share the styryl moiety with the compound of interest, have been shown to cause cell cycle arrest, particularly at the G2/M phase. It is hypothesized that this compound could similarly interfere with cell cycle progression in cancer cells. This could involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are critical for the transitions between different phases of the cell cycle.

Kinase Inhibition (e.g., Tyrosine Kinases, C-MET Kinase)

Kinases, particularly tyrosine kinases, are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common driver of cancer. The general structure of this compound is consistent with scaffolds known to exhibit kinase inhibitory activity.

Tyrosine Kinases: Styrylquinazoline derivatives have been identified as inhibitors of non-receptor tyrosine kinases. The styryl group can effectively occupy the ATP-binding pocket of these enzymes. The dichloro substitution on the quinoxaline ring of this compound could enhance these interactions and contribute to inhibitory potency.

C-MET Kinase: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. Small molecule inhibitors of c-Met often feature heterocyclic cores that can interact with the kinase's active site. nih.govnih.gov While direct evidence is lacking, the quinoxaline scaffold of this compound makes it a candidate for investigation as a potential c-Met inhibitor. The binding mode would likely involve hydrogen bonding and hydrophobic interactions within the ATP-binding site of the c-Met kinase domain.

Tubulin Polymerization Inhibition

Recent studies have identified this compound, also referred to as OAT-449, as a potent inhibitor of tubulin polymerization. nih.govnih.gov This mechanism is a key target in cancer therapy, as the disruption of microtubule dynamics can induce mitotic catastrophe and subsequent cell death in cancerous cells. nih.gov

In vitro assays using purified, fluorescently-labeled tubulin demonstrated that OAT-449 effectively prevents the polymerization of tubulin. nih.gov Its inhibitory action is comparable to that of vincristine (B1662923), a well-known microtubule-destabilizing agent, and in direct contrast to paclitaxel, which promotes microtubule stabilization. nih.gov Notably, research suggests that OAT-449 may be even more effective at destabilizing tubulin polymers than vincristine. nih.gov

The inhibitory effect of OAT-449 on tubulin polymerization has been observed in various cancer cell lines. nih.gov For instance, in colorectal adenocarcinoma HT-29 cells, treatment with OAT-449 led to a disruption of the microtubule network. nih.gov This disruption of tubulin dynamics by OAT-449 and vincristine leads to significant mitotic defects, including the formation of multiple nuclei, aneuploidy, and polyploidy, by blocking the cell cycle in the G2/M phase. nih.gov Mechanistic studies in HT-29 cells revealed that both compounds altered the phosphorylation status of Cdk1. nih.gov

The table below summarizes the comparative effects of OAT-449 and other agents on tubulin polymerization in vitro.

| Compound | Concentration | Effect on Tubulin Polymerization |

| OAT-449 | 3 µM | Inhibition |

| Vincristine | 3 µM | Inhibition |

| Paclitaxel | 3 µM | Stabilization (Enhancement) |

Data derived from in vitro fluorescence-based tubulin polymerization assays. nih.govresearchgate.net

Modulation of Receptor Activity (e.g., NMDA Receptor)

While direct studies on the interaction of this compound with the N-methyl-D-aspartate (NMDA) receptor are not extensively documented in the available literature, the broader class of quinoxaline derivatives has been investigated for its effects on excitatory amino acid receptors. The NMDA receptor is a crucial component in synaptic plasticity and its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. wikipedia.org

Structurally related compounds, such as 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate and 6,7-dichloroquinoxaline-2,3-dione (DCQX), have been identified as antagonists at the NMDA receptor complex. nih.govnih.gov Specifically, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate has been shown to antagonize responses mediated at both NMDA and non-NMDA receptors in the neonatal rat spinal cord. nih.gov Its action on NMDA receptors is mediated through the strychnine-insensitive glycine binding site, which is an allosteric modulatory site on the receptor complex. nih.gov Similarly, DCQX has been found to be a competitive antagonist specific to these glycine binding sites. nih.gov

The activity of these related chlorinated quinoxaline compounds suggests that the quinoxaline scaffold, particularly with dichloro-substitution at the 6 and 7 positions, is a key pharmacophore for interacting with the NMDA receptor. NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDAR and are used for anesthesia and have been explored for the treatment of conditions involving excitotoxicity. wikipedia.orgdrugbank.com

Elucidation of Structure-Mechanism Relationships

The biological activity of quinoxaline derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on various styrylquinoline and quinoxaline derivatives have provided insights into the molecular features that govern their mechanisms of action. nih.govmdpi.com

For the quinoxaline core, substitutions at different positions have been shown to be critical for activity. For instance, in a series of anticancer quinoxaline derivatives, the presence of an NH linker at the third position of the quinoxaline nucleus was found to be essential for activity, while aliphatic linkers led to a decrease in potency. mdpi.com Furthermore, the nature of the substituent group is important; electron-releasing groups like methoxy (B1213986) (OCH3) at certain positions were found to be crucial for the activity of some derivatives, with their replacement by electron-withdrawing groups such as fluorine (F) diminishing the biological effect. mdpi.com

In the context of this compound, the dichloro substitution at the R-7 and R-8 positions of the quinoline (B57606) scaffold is a noteworthy feature, as modifications at these positions have been highlighted as important for various biological activities in SAR studies of styrylquinolines. nih.gov The combination of the chlorinated quinoxalin-2-ol core with the styryl group at the 3-position likely contributes to its specific biological profile, including its potent tubulin polymerization inhibitory activity.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituents on Biological Potency and Selectivity

The biological activity of quinoxaline (B1680401) derivatives is significantly influenced by the nature and position of various substituents on the core ring structure. sapub.orgnih.gov

Influence of Dichloro Substituents at Positions 6 and 7

The presence of dichloro substituents at the 6 and 7 positions of the quinoxaline ring system is a key determinant of the compound's biological profile. Generally, halogen atoms, particularly chlorine, are electron-withdrawing groups that can significantly alter the electronic properties of the aromatic ring. In the context of quinoxaline derivatives, the substitution pattern on the benzene (B151609) ring, including the presence of chloro groups, has been shown to be critical for their activity. mdpi.com For example, in some series of quinoxaline analogs, the replacement of an electron-releasing group with an electron-withdrawing group like chlorine can lead to a decrease in activity, highlighting the sensitive nature of substituent effects. mdpi.com The near planarity of the quinoxaline ring system, which is influenced by its substituents, is also an important structural feature. nih.gov

Significance of the 2-Hydroxyl Group

The 2-hydroxyl group on the quinoxalinone ring is of paramount importance for the compound's chemical reactivity and biological interactions. This group can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules. The acidity of this hydroxyl group can be influenced by the other substituents on the quinoxaline ring system. Furthermore, the hydroxyl group allows for the possibility of tautomerism, where it can exist in equilibrium with its keto form, quinoxalin-2(1H)-one. This tautomeric equilibrium can be crucial for the molecule's mechanism of action. Computational studies on similar heterocyclic systems have demonstrated that the presence and position of a hydroxyl group can significantly affect the molecule's properties and reactivity. researchgate.net

Comparative Analysis with Methoxy (B1213986) and Methyl Analogues

To further understand the SAR of 6,7-dichloro-3-styrylquinoxalin-2-ol, it is insightful to compare its activity with that of its methoxy and methyl analogues. Replacing the 2-hydroxyl group with a 2-methoxy group eliminates the possibility of hydrogen bond donation from that position and prevents keto-enol tautomerism. This modification can lead to a significant change in biological activity, as the nature of the interaction with the target receptor is altered. Studies on other quinoxaline derivatives have shown that replacing a hydroxyl group with a methoxy group can lead to variations in activity, emphasizing the importance of the hydroxyl group's position and its hydrogen-bonding capability. nih.gov

Similarly, comparing the 6,7-dichloro derivative with a 6,7-dimethyl analogue would highlight the electronic differences between an electron-withdrawing chloro group and an electron-donating methyl group. In many classes of biologically active compounds, such a switch from electron-withdrawing to electron-donating substituents can have a profound impact on potency and selectivity. mdpi.com

Electronic and Steric Effects on Activity

The biological activity of the studied quinoxaline is governed by a combination of electronic and steric effects of its substituents. nih.govrsc.org These effects modulate the molecule's ability to interact with its biological target.

Hammett Parameters and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for elucidating the correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov The Hammett equation is a fundamental concept in QSAR, providing a quantitative measure of the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org

A QSAR model for a series of 3-styrylquinoxalin-2-ol derivatives would typically take the form of a linear equation correlating the biological activity (e.g., log(1/IC50)) with parameters such as the Hammett constants of the substituents. nih.gov Such an analysis can reveal whether electron-withdrawing or electron-donating groups at specific positions are favorable for activity. The reaction constant, ρ, in the Hammett equation indicates the sensitivity of the reaction (or biological interaction) to substituent effects. wikipedia.org

In addition to electronic parameters, steric factors also play a crucial role. nih.gov Steric hindrance, often quantified by Taft's steric parameter (Es), can affect the ability of the molecule to fit into a binding site. nih.gov A comprehensive QSAR study would therefore often include both electronic and steric descriptors to build a robust model that can predict the activity of new analogues.

Table 1: Impact of Substituents on Biological Activity

| Compound/Analog | Key Structural Feature | Expected Impact on Biological Activity |

| This compound | Parent Compound | Baseline activity |

| Styryl Group Analogs | Varied substituents on the styryl phenyl ring | Potency modulation based on electronic effects of substituents |

| 6,7-Dimethyl-3-styrylquinoxalin-2-ol | Electron-donating methyl groups instead of chloro groups | Altered electronic properties of the quinoxaline core, likely affecting potency |

| 6,7-Dichloro-3-styryl-2-methoxyquinoxaline | Methoxy group instead of hydroxyl group | Loss of hydrogen bond donation and prevention of tautomerism, likely altering binding interactions |

Electronegativity and Lipophilicity Considerations

The biological activity of quinoxaline derivatives is significantly influenced by the physicochemical properties of the molecule, particularly its electronegativity and lipophilicity. These properties govern how the molecule interacts with its biological target and its ability to traverse cellular membranes.

Electronegativity: The arrangement of electronegative atoms, such as nitrogen, oxygen, and chlorine in the this compound scaffold, plays a critical role in its molecular interactions. In Quantitative Structure-Activity Relationship (QSAR) models for quinoxaline derivatives, descriptors related to partial charges and polarizability are often crucial for predicting activity. nih.gov For instance, the Partial Equalization of Orbital Electronegativity (PEOE) method is used to calculate atomic partial charges, and descriptors like PEOE-VSA-4, which represents the partial negative charge on the van der Waals surface area, have shown positive correlations with biological activity. nih.gov This indicates that the presence of specific partial negative charges on the molecule is important for its function. nih.gov The energy of the Highest Occupied Molecular Orbital (HOMO), influenced by the molecule's electronic properties, has also been identified as a significant factor for bioactivity. nih.gov The chloro substituents on the quinoxaline ring, due to their electronegativity, can drastically affect the electronic transitions within the molecule, influencing its interactions. mdpi.com

Lipophilicity: Lipophilicity, often expressed as a partition coefficient (log P), is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. nih.gov It is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org For a molecule to reach its target within a cell, it must typically pass through lipid-rich cell membranes. mdpi.com

SAR studies on various heterocyclic compounds have demonstrated that there is often an optimal range of lipophilicity for maximum biological activity. mdpi.com While high lipophilicity can enhance membrane permeability, it can also lead to poor solubility in aqueous environments, increased metabolic breakdown, and non-specific binding. frontiersin.orgmdpi.com In the rational design of quinoxaline analogs, adjusting lipophilicity is a key strategy. This can be achieved by introducing or modifying substituents. For example, adding polar groups like hydroxyls can decrease lipophilicity, while adding alkyl or halogen groups can increase it. nih.govmdpi.com The interplay between the hydrophilic and hydrophobic moieties is crucial for antibacterial activity, where amphipathic features often define a compound's success in accessing its target. mdpi.com

| Physicochemical Parameter | Influence on Biological Activity | Example from Heterocyclic Compounds |

| Electronegativity | Governs electrostatic interactions, hydrogen bonding, and receptor binding. | In quinoxaline QSAR models, descriptors for partial negative charge (PEOE-VSA-4) and polarizability (vsurf_Wp4) show a positive correlation with activity. nih.gov |

| Lipophilicity (log P) | Affects membrane permeability, solubility, and ADME properties. | Active flavonoids against Gram-negative bacteria show a narrow, optimal range of lipophilicity. mdpi.com For some thiazole (B1198619) derivatives, increasing the electron-withdrawing nature of a substituent increases lipophilicity. nih.gov |

Computational Approaches in SAR

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the efficient screening of compounds and providing deep insights into molecular interactions. physchemres.org For quinoxaline derivatives, methods like Comparative Molecular Field Analysis (CoMFA), molecular docking, and predictive modeling are used to understand and predict their biological activities.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. physchemres.orgphyschemres.org To perform a CoMFA study, the molecules are first aligned onto a common scaffold. physchemres.org The analysis then generates a model that can be visualized using contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. physchemres.org

| Field Type | Contribution (%) |

| Electrostatic | 40.4% |

| Acceptor | 36.9% |

| Hydrophobic | 22.7% |

Data derived from a study on styrylquinoline derivatives against HCT116 p53-/-. physchemres.org

This data indicates that the electrostatic field has the greatest impact on the inhibitory activity for that particular series. physchemres.org Such models provide intuitive, visual guidance for drug design, suggesting where to add bulky groups, electronegative atoms, or hydrogen bond donors/acceptors to enhance biological potency. physchemres.orgphyschemres.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. physchemres.orgnih.gov This method helps to elucidate the binding mode and the specific molecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netmdpi.com

For quinoxaline and related heterocyclic derivatives, docking studies have been performed against various targets. For instance, novel quinoxaline-based inhibitors were docked into the active sites of secretory phospholipase A2 (sPLA2) and α-glucosidase to understand their binding modes. doaj.org The docking process is typically validated by "re-docking" a known co-crystallized ligand into the target's active site; a low root-mean-square deviation (RMSD) value (typically <2 Å) indicates a reliable docking procedure. nih.gov

These studies often reveal crucial pharmacophoric features. For example, docking of certain quinoxaline derivatives highlighted the importance of a sulfonohydrazide moiety for potent inhibition. doaj.org Similarly, docking of other compounds into dihydrofolate reductase (DHFR) revealed specific hydrogen bonds between the ligand and key amino acid residues like Asp 21 and Ser 59. mdpi.com This information is invaluable for understanding the structural basis of activity and guiding further structural modifications. nih.gov

Predictive Modeling for Bioactivity

Predictive modeling, primarily through QSAR, aims to build mathematical models that can forecast the biological activity of novel compounds based on their chemical structure. physchemres.org These models are developed by finding a statistical relationship between a set of calculated molecular descriptors (which quantify physicochemical properties) and the experimentally measured activity for a series of compounds. nih.gov

A QSAR model for quinoxaline derivatives designed as DPP-IV inhibitors was represented by the following equation: pIC50 = 0.01378 * vsurf_Wp4 − 0.00817 * vsurf_W5 + 0.68457 * MNDO_HOMO + 0.00697 * PEOE_VSA_4 + 15.53954 nih.gov

In this model:

pIC50 is the measure of biological activity.

vsurf_Wp4 relates to the polarizable volume of the molecule, with a positive sign indicating that polarizability is crucial for interactions. nih.gov

vsurf_W5 describes the hydrophilic region, with a negative sign suggesting that an excess of hydrogen-bond donors or acceptors is detrimental. nih.gov

MNDO_HOMO is the energy of the Highest Occupied Molecular Orbital. nih.gov

PEOE_VSA_4 represents the partial negative charge on the van der Waals surface, indicating its importance. nih.gov

Once validated, these models can be used to virtually screen large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery process. mdpi.com

Principles for Rational Design of Enhanced Biological Activity

The insights gained from SAR, electronegativity/lipophilicity considerations, and computational studies provide a clear set of principles for the rational design of new analogs of this compound with enhanced biological activity. mdpi.comresearchgate.net

Guided Structural Modification: CoMFA and CoMSIA contour maps serve as a direct guide for structural modification. If a map shows that a negative electrostatic potential is favored in a certain region, designers can add electron-withdrawing groups (like nitro or cyano groups) to that part of the molecule. physchemres.org Conversely, if a map indicates steric hindrance, bulky groups in that position should be avoided or replaced with smaller ones. physchemres.org

Optimizing Key Interactions: Molecular docking studies identify the specific amino acids in the target's active site that interact with the ligand. nih.gov Rational design should focus on enhancing these interactions. For example, if a hydrogen bond with a serine residue is observed, a new analog could be designed to include a better hydrogen bond acceptor at that position to form a stronger bond. mdpi.comdoaj.org

Scaffold Hopping and Bioisosteric Replacement: The quinoxaline scaffold itself is a bioisostere of other important heterocyclic structures like quinazoline, which is present in approved drugs. nih.gov This principle allows designers to replace parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic properties while retaining the key binding interactions.

By integrating these computational and empirical SAR principles, chemists can move beyond random screening and engage in a more targeted, hypothesis-driven approach to designing superior bioactive compounds based on the this compound template.

Advanced Characterization Techniques in the Study of 6,7 Dichloro 3 Styrylquinoxalin 2 Ol

The comprehensive structural and analytical characterization of 6,7-Dichloro-3-styrylquinoxalin-2-ol is fundamental to understanding its chemical properties and ensuring its identity and purity in research settings. A suite of advanced analytical techniques is employed for this purpose, each providing unique insights into the molecule's complex architecture and behavior.

Future Research Directions and Potential Academic Applications

Development of Novel Derivatized Scaffolds

The 6,7-Dichloro-3-styrylquinoxalin-2-ol scaffold is ripe for chemical modification to generate novel derivatives with potentially enhanced biological activity or new physicochemical properties. Academic research can focus on systematic structural modifications to build a diverse chemical library for screening.

Key areas for derivatization include:

Modification of the Styryl Moiety: The phenyl ring of the styryl group can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule. Furthermore, replacing the phenyl ring with other aromatic or heterocyclic systems could lead to new interactions with biological targets.

Annulation of Heterocyclic Rings: Fusing additional heterocyclic rings to the quinoxaline (B1680401) core, such as pyrrole (B145914) to form pyrrolo[1,2-a]quinoxalines, can significantly alter the three-dimensional shape and biological activity of the compound. nih.gov Such modifications have been shown to enhance anticancer and antiviral properties in related systems. nih.gov

Introduction of Spiro-cyclic Systems: Creating spiro-derivatives, for example by reacting the quinoxalinone core, can introduce structural complexity and novelty. nih.gov Spirooxindoles, for instance, are known for their potent anticancer activities. frontiersin.org

Functionalization of the Quinoxalinone Core: The hydroxyl group at the C2 position and the N1-position of the quinoxalinone ring are key sites for derivatization. Alkylation, acylation, or glycosylation at these positions could improve properties like solubility and cell permeability.

| Modification Site | Proposed Chemical Change | Rationale | Relevant Precedent |

|---|---|---|---|

| Styryl Phenyl Ring | Introduction of -OCH3, -NO2, -CF3 | Modulate electronics and target interactions. | Substituent effects are critical for activity in many quinoxaline derivatives. nih.gov |

| Quinoxaline Core | Fusion with a pyrrole ring. | Create rigid, planar systems like Pyrrolo[1,2-a]quinoxalines with known bioactivity. nih.gov | Pyrroloquinoxalines show enhanced anticancer and antiviral effects. nih.gov |

| Quinoxalinone Ring | Formation of a spiro-cyclic moiety. | Introduce novel 3D architecture for new biological targets. | Spiro[thiadiazoline-quinoxaline] derivatives exhibit antibacterial properties. nih.gov |

| C2-hydroxyl Group | Alkylation or Esterification. | Create prodrugs or modify pharmacokinetic properties. | General strategy for modifying hydroxyl-containing heterocycles. |

Exploration of New Biological Targets and Pathways

While the specific biological profile of this compound is not extensively documented, the broader quinoxaline class exhibits a wide range of activities, suggesting numerous potential targets for investigation. colab.ws

Future academic screening campaigns should focus on:

Kinase Inhibition: Many quinoxaline derivatives are potent kinase inhibitors. wikipedia.org This compound should be screened against panels of kinases involved in cancer and inflammatory diseases, such as VEGFR-2, EGFR, and Raf kinases. wikipedia.org Apoptosis signal-regulated kinase 1 (ASK1) is another relevant target, as its inhibition has therapeutic potential for conditions like non-alcoholic steatohepatitis. nih.gov

Antiviral Activity: The quinoxaline scaffold is a known antiviral pharmacophore, particularly against respiratory viruses. nih.gov Research could explore the efficacy of this compound and its derivatives against a range of viruses, including influenza and coronaviruses. nih.gov

Modulation of Apoptosis: Targeting proteins in the apoptosis pathway, such as the Bcl-2 family, is a key strategy in cancer therapy. researchgate.net Quinoxaline-based hybrids have been identified as promising Bcl-2 inhibitors, suggesting a potential avenue of research for this scaffold. researchgate.net

Targeting Deubiquitinating Enzymes: The ubiquitin pathway is a crucial regulator of protein degradation and is implicated in diseases like cancer. nih.gov Some quinoxaline derivatives have been investigated as inhibitors of deubiquitination enzymes, presenting another unexplored possibility. nih.gov

Advancements in Synthetic Methodologies

Efficient and versatile synthetic routes are crucial for academic exploration. While the classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, modern methodologies could offer significant improvements. nih.govresearchgate.net

Future research in this area should include:

Catalyst Development: Exploring new catalysts for the core condensation reaction could lead to higher yields, milder reaction conditions, and greater substrate scope.

Cross-Coupling Reactions: Advanced cross-coupling strategies, such as Sonogashira or Heck reactions, could be used to install the styryl moiety with high efficiency and stereocontrol, allowing for the synthesis of a wider array of analogues. researchgate.net

Multi-Component Reactions (MCRs): Developing MCRs to construct the quinoxaline core in a single step from simple precursors would significantly improve synthetic efficiency and align with the principles of green chemistry. nih.gov

Flow Chemistry: Implementing flow chemistry for the synthesis of this compound and its derivatives could enable safer, more scalable, and highly controlled production for further studies.

Pre-clinical Lead Optimization Strategies (Academic Perspective)

Should initial screenings identify promising biological activity, the academic focus would shift to lead optimization. This process aims to enhance the compound's drug-like properties through iterative chemical modification and testing. creative-biostructure.comdanaher.com

From an academic standpoint, key optimization strategies would involve:

Structure-Activity Relationship (SAR) Studies: A systematic derivatization campaign, as outlined in section 7.1, would be essential to establish clear SAR. This involves correlating changes in chemical structure with changes in biological potency and selectivity. wikipedia.org

In Silico Modeling: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Using techniques like QSAR, molecular docking, and genetic algorithms can guide the design of new analogs with improved pharmacokinetic profiles and reduced off-target effects, minimizing costly and time-consuming animal studies. nih.govbiobide.com

Structural Simplification: While often complex molecules emerge from screening, simplifying the structure by removing non-essential functional groups can improve synthetic accessibility and pharmacokinetic properties. nih.gov For this compound, this could involve, for example, replacing the dichloro pattern with a single chlorine or fluorine atom to assess its impact on activity and metabolism.

| Strategy | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| SAR Development | Identify key structural features for bioactivity. | Systematic synthesis and screening of analogs. | A clear guide for designing more potent and selective compounds. |

| In Silico ADMET Prediction | Prioritize compounds with favorable drug-like properties. | Use of computational platforms like pK-CSM and QSAR models. nih.govnih.gov | Reduced failure rate in later-stage testing by flagging problematic compounds early. |

| Structural Simplification | Improve PK/PD properties and synthetic feasibility. | Remove or replace complex functional groups (e.g., reduce ring complexity). nih.gov | Leads with better oral availability, lower molecular weight, and reduced toxicity. nih.gov |

| Metabolic Stability Assays | Identify metabolic liabilities. | Incubation with human liver microsomes (HLM). | Identification of metabolically weak spots on the molecule for chemical modification. nih.gov |

Role in Chemical Biology Research

Beyond direct therapeutic applications, this compound can serve as a valuable tool in chemical biology. The styryl-quinoxaline core is known to exhibit fluorescence, a property that can be exploited for developing chemical probes. researchgate.net

Potential applications include:

Fluorescent Probes: By optimizing its photophysical properties, the compound could be developed into a fluorescent sensor for specific ions or biomolecules.

Cellular Imaging: A fluorescent version of the molecule that binds to a specific biological target could be used to visualize that target's location and dynamics within living cells.

Target Identification: The scaffold could be modified to incorporate a photoreactive group or an affinity tag, allowing it to be used in activity-based protein profiling (ABPP) experiments to identify its unknown cellular binding partners.

Q & A

What are the standard synthetic routes for 6,7-dichloro-3-styrylquinoxalin-2-ol, and how can reaction intermediates be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with α-chlorostyryl ketones under acidic conditions. Key intermediates like 6,7-dichloroquinoxalin-2-ol can be optimized using phase-transfer catalysis (PTC) to enhance reaction rates and yields, as demonstrated in analogous quinoxaline syntheses . For purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol-water mixtures. Monitor reaction progress via TLC (Rf ~0.5 in 4:1 hexane:EtOAc) and characterize intermediates using (δ 7.2–8.1 ppm for styryl protons) and (δ 120–150 ppm for quinoxaline carbons).

How can factorial design be applied to optimize reaction parameters (temperature, solvent, catalyst) for synthesizing this compound?

Methodological Answer:

A 2 factorial design (3 factors, 2 levels) is suitable for screening variables. For example:

- Factors : Temperature (70°C vs. 100°C), solvent (DMSO vs. DMF), catalyst (CsCO vs. KCO).

- Response variables : Yield, reaction time, purity.

Statistical analysis (ANOVA) identifies significant interactions. For instance, DMSO with CsCO at 100°C may reduce reaction time by 40% compared to KCO in DMF . Post-optimization validation via central composite design (CCD) refines conditions.

What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Confirm hydroxyl (O–H stretch at 3200–3400 cm) and C=C styryl bonds (1600–1650 cm).

- XRD : Single-crystal X-ray diffraction reveals planarity of the quinoxaline core (bond angles ~120°) and dihedral angles between styryl and quinoxaline moieties (~15°–25°), as seen in analogous structures .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts contribute ~12% to crystal packing) .

How do electronic effects of substituents (Cl, styryl) influence the photophysical properties of this compound?

Methodological Answer:

- UV-Vis spectroscopy : Chloro groups induce a bathochromic shift (~30 nm) due to electron-withdrawing effects, while the styryl group enhances π-conjugation (absorbance at λ~350–400 nm).

- DFT calculations : HOMO-LUMO gaps (~3.5 eV) correlate with experimental bandgaps. Solvatochromism studies in polar solvents (ε > 30) reveal charge-transfer transitions .

What strategies resolve contradictions in reported biological activity data for quinoxaline derivatives like this compound?

Methodological Answer:

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., MTT vs. resazurin).

- Control for solvent effects : DMSO concentrations >1% may artifactually suppress activity .

- Dose-response reevaluation : Reproduce assays with purity-verified samples (HPLC >98%). Contradictions in antimicrobial activity (e.g., Gram+ vs. Gram−) may stem from membrane permeability differences, resolved via logP measurements (target ~2.5–3.5) .

How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- DFT (B3LYP/6-311+G(d,p)) : Calculate Fukui indices to identify electrophilic centers (C-2 and C-3 positions).

- Transition state modeling : Simulate SNAr with amines (e.g., morpholine), showing activation energies ~20–25 kcal/mol.

- Solvent effects (PCM model) : Polar aprotic solvents (DMF) lower energy barriers by stabilizing intermediates .

What advanced separation techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water 60:40, 1 mL/min). Retention time ~12–14 min.

- Preparative TLC : Silica gel GF, eluent CHCl/MeOH (95:5).

- Membrane filtration : Nanofiltration (MWCO 500 Da) removes low-MW byproducts .

How does the compound’s stability under oxidative or photolytic conditions impact its applicability in materials science?

Methodological Answer:

- Accelerated stability testing : Expose to UV light (254 nm, 48 h) and analyze degradation via LC-MS. Major photoproducts include quinoxaline-2,3-diones (m/z +16).

- EPR spectroscopy : Detect radical intermediates under UV, indicating C–Cl bond homolysis. Stabilization requires inert atmospheres or antioxidants (e.g., BHT) .

What role does the styryl group play in modulating the compound’s interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular docking (AutoDock Vina) : The styryl moiety occupies hydrophobic pockets in kinase ATP-binding sites (ΔG ~−9 kcal/mol).

- SAR studies : Truncating the styryl group reduces inhibition (IC increases 10-fold), while halogenation enhances binding via halogen bonds .

How can in silico toxicity prediction tools (e.g., ProTox-II) guide the design of safer quinoxaline derivatives?

Methodological Answer:

- Predict hepatotoxicity : ProTox-II scores (LD ~300 mg/kg) align with in vivo data. Structural alerts include nitro groups (avoid) and chloro substituents (tolerable).

- AMES test simulation : The compound shows low mutagenic risk (class IV), validated via TA98 strain assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。